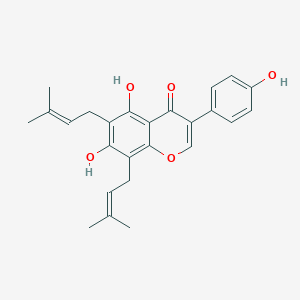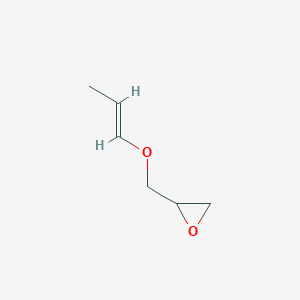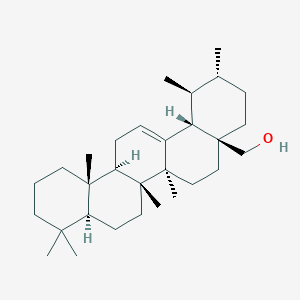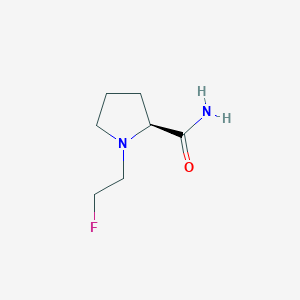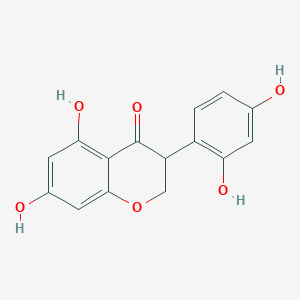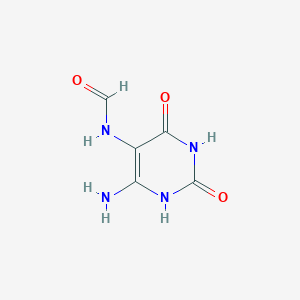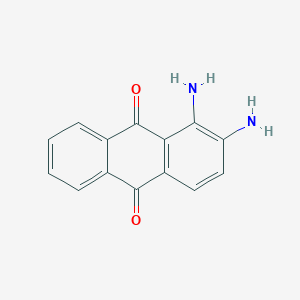
1,2-ジアミノアントラキノン
概要
説明
1,2-Diaminoanthraquinone is an organic compound with the molecular formula C14H10N2O2. It is a derivative of anthraquinone, characterized by the presence of two amino groups at the 1 and 2 positions of the anthraquinone structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
科学的研究の応用
作用機序
Target of Action
The primary target of 1,2-Diaminoanthraquinone (DAQ) is Nitric Oxide (NO) in living cells . Nitric Oxide is a free radical that plays a crucial role in numerous biological functions, including acting as a vasodilator in the cardiovascular system, a neurotransmitter, and an effector within the immune system .
Mode of Action
1,2-Diaminoanthraquinone interacts with Nitric Oxide in the presence of oxygen to yield a reaction product known as DAQ-TZ . This interaction is thought to be responsible for the images obtained with confocal fluorescence microscopy . The non-fluorescent DAQ reacts with NO to give the triazole DAQ-TZ, which is detectable by means of fluorescence microscopy .
Biochemical Pathways
The interaction of DAQ with Nitric Oxide affects the imaging of Nitric Oxide in living cells . The reaction product of DAQ with NO, a triazole with red fluorescence, is thought to be responsible for the images obtained with confocal fluorescence microscopy .
Pharmacokinetics
It’s worth noting that daq is a solid substance at room temperature . More research would be needed to fully understand the ADME properties of DAQ and their impact on its bioavailability.
Result of Action
The result of DAQ’s action is the formation of fluorescent aggregates of a reaction product of DAQ, which are thought to be responsible for the images obtained with confocal fluorescence microscopy . This allows for the detection of Nitric Oxide productions in live cells and animals .
Action Environment
The action of DAQ is influenced by the presence of oxygen, as the non-fluorescent DAQ reacts with Nitric Oxide in the presence of oxygen to yield the triazole DAQ-TZ . . More research would be needed to fully understand how other environmental factors influence the action, efficacy, and stability of DAQ.
生化学分析
Biochemical Properties
1,2-Diaminoanthraquinone interacts with nitric oxide in the presence of oxygen, leading to the formation of a reaction product that exhibits fluorescence . This property allows it to be used as a fluorescent probe for the imaging of nitric oxide in living cells .
Cellular Effects
1,2-Diaminoanthraquinone has been reported to have minimal neurotoxic effects and does not influence normal evoked field potential amplitudes or affect the induction of long-term potentiation . It has been used to detect changes in nitric oxide levels in rat retinas after injury to the optic nerve .
Molecular Mechanism
The molecular mechanism of 1,2-Diaminoanthraquinone involves its reaction with nitric oxide in the presence of oxygen. This reaction leads to the formation of a fluorescent product, which is thought to be responsible for the images obtained with confocal fluorescence microscopy .
Temporal Effects in Laboratory Settings
Its reaction with nitric oxide to form a fluorescent product suggests that its effects may be observable over time .
Metabolic Pathways
1,2-Diaminoanthraquinone is involved in the metabolic pathway related to nitric oxide. Nitric oxide is synthesized from L-arginine in a reaction catalyzed by nitric oxide synthase . 1,2-Diaminoanthraquinone reacts with nitric oxide to form a fluorescent product
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diaminoanthraquinone can be synthesized through several methods. One common synthetic route involves the reduction of 1,2-dinitroanthraquinone. This reduction can be achieved using sodium sulfide or catalytic hydrogenation . Another method involves the condensation reaction of 1,2-diaminoanthraquinone with aldehydes in the presence of a catalyst such as phosphotungstic acid in polyethylene glycol-400 .
Industrial Production Methods
In industrial settings, 1,2-diaminoanthraquinone is typically produced through the reduction of 1,2-dinitroanthraquinone using sodium sulfide or catalytic hydrogenation. This method is preferred due to its efficiency and scalability .
化学反応の分析
Types of Reactions
1,2-Diaminoanthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form amino derivatives.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium sulfide and catalytic hydrogenation are commonly used for reduction reactions.
Substitution: Substitution reactions often involve reagents such as aldehydes and catalysts like phosphotungstic acid.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted anthraquinone derivatives
類似化合物との比較
Similar Compounds
- 1,5-Diaminoanthraquinone
- 2,6-Diaminoanthraquinone
- 1,4-Diaminoanthraquinone
- 2,3-Diaminoanthraquinone
- 9,10-Diaminophenanthrene
Uniqueness
1,2-Diaminoanthraquinone is unique due to its specific positioning of amino groups at the 1 and 2 positions of the anthraquinone structure. This unique positioning allows it to undergo specific reactions, such as the formation of triazole derivatives when reacting with nitric oxide, which is not observed in other similar compounds .
特性
IUPAC Name |
1,2-diaminoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMDXTVKVHKWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061950 | |
| Record name | 1,2-Diamino-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1758-68-5 | |
| Record name | 1,2-Diaminoanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diaminoanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diaminoanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,2-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diamino-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diaminoanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIAMINOANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5P6YP29VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
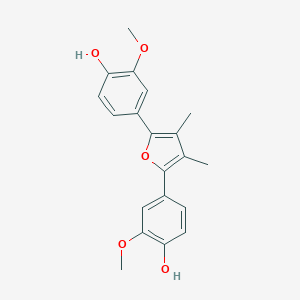
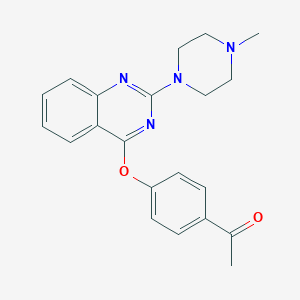
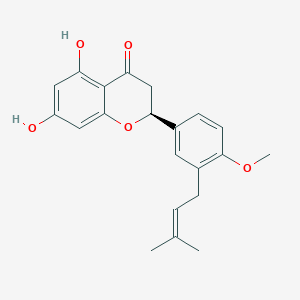
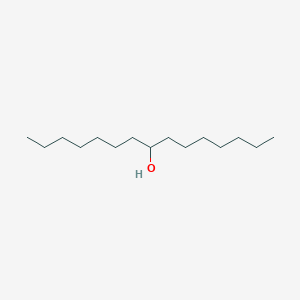
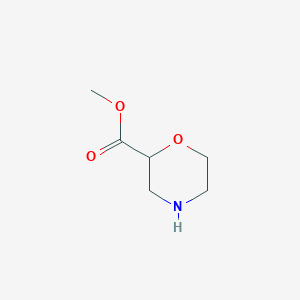
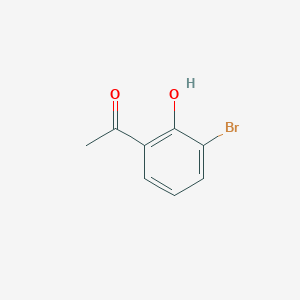

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B157585.png)
